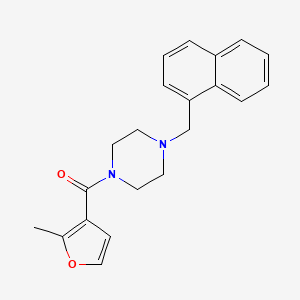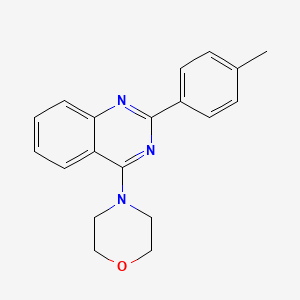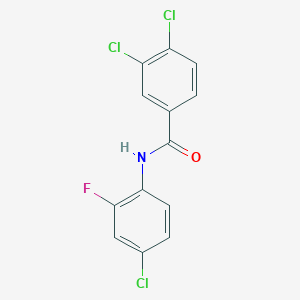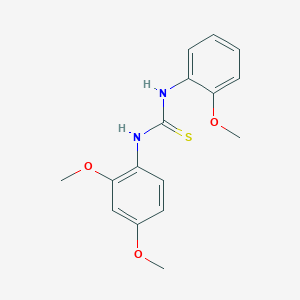
1-(2-methyl-3-furoyl)-4-(1-naphthylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-3-furoyl)-4-(1-naphthylmethyl)piperazine, also known as MFP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MFP is a piperazine derivative that has shown promising results in various studies due to its unique chemical structure and properties. In
作用機序
The exact mechanism of action of 1-(2-methyl-3-furoyl)-4-(1-naphthylmethyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 1-(2-methyl-3-furoyl)-4-(1-naphthylmethyl)piperazine has been shown to bind to the serotonin 5-HT1A receptor and the dopamine D2 receptor, which may contribute to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2-methyl-3-furoyl)-4-(1-naphthylmethyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as improve cognitive function and reduce anxiety-like behaviors. 1-(2-methyl-3-furoyl)-4-(1-naphthylmethyl)piperazine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 1-(2-methyl-3-furoyl)-4-(1-naphthylmethyl)piperazine in lab experiments is its unique chemical structure, which allows for the modulation of specific neurotransmitters. However, one limitation is the lack of information on its long-term effects and potential toxicity.
将来の方向性
There are several potential future directions for the study of 1-(2-methyl-3-furoyl)-4-(1-naphthylmethyl)piperazine. One direction is to further investigate its potential use in the treatment of neurological disorders, such as depression and anxiety. Another direction is to explore its potential use in the treatment of chronic pain. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-(2-methyl-3-furoyl)-4-(1-naphthylmethyl)piperazine.
In conclusion, 1-(2-methyl-3-furoyl)-4-(1-naphthylmethyl)piperazine is a chemical compound that has shown promising results in various scientific studies. Its unique chemical structure and properties make it a valuable tool for the study of neurotransmitter modulation and potential therapeutic applications. Further research is needed to fully understand its potential benefits and limitations.
合成法
The synthesis of 1-(2-methyl-3-furoyl)-4-(1-naphthylmethyl)piperazine involves the reaction of 1-naphthylmethylamine with 2-methyl-3-furoic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to obtain 1-(2-methyl-3-furoyl)-4-(1-naphthylmethyl)piperazine. This synthesis method has been optimized to produce high yields of 1-(2-methyl-3-furoyl)-4-(1-naphthylmethyl)piperazine with high purity.
科学的研究の応用
1-(2-methyl-3-furoyl)-4-(1-naphthylmethyl)piperazine has been studied extensively for its potential applications in scientific research. It has been shown to have various pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. 1-(2-methyl-3-furoyl)-4-(1-naphthylmethyl)piperazine has also been studied for its potential use in the treatment of various neurological disorders, such as depression and anxiety.
特性
IUPAC Name |
(2-methylfuran-3-yl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-19(9-14-25-16)21(24)23-12-10-22(11-13-23)15-18-7-4-6-17-5-2-3-8-20(17)18/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKXHVQDSTWETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)



![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)



